molecular formula C15H12N4O B4360333 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE

1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE

Cat. No.: B4360333
M. Wt: 264.28 g/mol
InChI Key: CSTRGGOZGAOCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE is a complex organic compound that features a benzylidene group substituted with a methoxy group and a pyrazolylmethyl group

Preparation Methods

The synthesis of 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with 1H-pyrazole-1-methanol to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by interacting with receptor proteins, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 1-CYANO-2-[4-METHOXY-3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]VINYL CYANIDE include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

2-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-20-15-4-3-12(7-13(9-16)10-17)8-14(15)11-19-6-2-5-18-19/h2-8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTRGGOZGAOCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C#N)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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